N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide
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Overview
Description
“N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential in inhibiting tubulin polymerization . Tubulin polymerization is a process that is crucial for cell division, and compounds that can inhibit this process have potential applications in cancer treatment .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, compounds structurally related to N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide have been explored for their potential as therapeutic agents. For instance, the cobalt-catalyzed direct C-H carbonylative reaction of related picolinamides has facilitated the synthesis of indolo[1,2-a]quinoxalin-6(5H)-one skeletons, which are significant for their application in the development of PARP-1 inhibitors, a class of drugs with relevance in cancer therapy (Gao et al., 2020). Additionally, picolinamide derivatives have been identified as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)), showcasing their potential in the treatment of central nervous system disorders (Engers et al., 2011).
Organic Synthesis
The utility of picolinamide as a directing group in organic synthesis is well-documented. It has been utilized in the palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds, facilitating the efficient synthesis of complex heterocycles such as azetidines, pyrrolidines, and indolines. These methodologies highlight the role of unactivated C-H bonds as functional groups in organic synthesis, offering a versatile toolkit for constructing pharmacologically relevant molecules (He et al., 2012).
Material Science
In material science, the study and application of picolinamide derivatives extend to the development of novel ligands for PET imaging, aiming at the visualization of mGlu4 in the brain. This is pivotal for advancing our understanding of neurological diseases and developing targeted therapies. The synthesis of 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, which exhibited improved binding affinity for mGlu4, marks a significant step towards this goal, offering insights into the design of 18F-labeled radioligands for brain imaging (Kil et al., 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a way consistent with colchicine . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Given the potential role of similar compounds in inducing apoptosis and affecting the cell cycle , it’s plausible that this compound could impact pathways related to these processes
Result of Action
Future Directions
The future directions for research on “N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide” and similar compounds could involve further development of tubulin polymerization inhibitors . These compounds have potential applications in the treatment of diseases that involve rapid cell division, such as cancer .
properties
IUPAC Name |
N-[2-[[2-(1-methylindol-3-yl)acetyl]amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-27-15-16(17-8-2-5-12-21(17)27)14-22(28)25-18-9-3-4-10-19(18)26-23(29)20-11-6-7-13-24-20/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQMAJIFHYFJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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